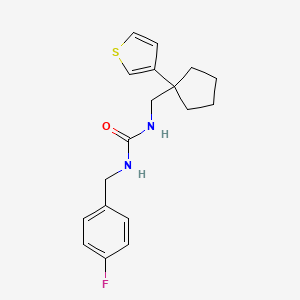

1-(4-Fluorobenzyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea

Beschreibung

This compound is a urea derivative characterized by a 4-fluorobenzyl group and a cyclopentyl-thiophene moiety. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, which enhances target binding.

Eigenschaften

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[(1-thiophen-3-ylcyclopentyl)methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2OS/c19-16-5-3-14(4-6-16)11-20-17(22)21-13-18(8-1-2-9-18)15-7-10-23-12-15/h3-7,10,12H,1-2,8-9,11,13H2,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXWDOBTJVNWSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)NCC2=CC=C(C=C2)F)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Fluorobenzyl Intermediate: Starting with 4-fluorobenzyl chloride, it can be reacted with a suitable nucleophile to form the fluorobenzyl intermediate.

Cyclopentyl Intermediate: The cyclopentyl group can be introduced through a Grignard reaction or other alkylation methods.

Thiophenyl Intermediate: The thiophenyl group can be introduced via a cross-coupling reaction such as Suzuki or Stille coupling.

Urea Formation: Finally, the urea linkage is formed by reacting the intermediates with an isocyanate or carbodiimide under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Fluorobenzyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorobenzyl and thiophenyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

Medicine: Could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: May be used in the production of specialty chemicals or materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(4-Fluorobenzyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Key Observations:

Physicochemical Properties:

- Molecular Weight: The phenoxyethyl analog (344.47 g/mol) is heavier than the oxan-4-yl derivative (308.44 g/mol, ), highlighting the impact of substituents on size .

Pharmacological Implications (Inferred from Structural Features)

While direct activity data for the target compound are unavailable, structural analogs provide clues:

- CSF1R Inhibition : Compounds in (e.g., 40–45) were designed as CSF1R inhibitors. The quinazoline moiety in compound 40 likely contributes to kinase binding .

- Electron-Withdrawing Groups : Chloro-trifluoromethylphenyl derivatives () may enhance binding to hydrophobic pockets but increase metabolic liability .

- Thiophene vs. Pyridine : The cyclopentyl-thiophene group in the target compound could offer better π-stacking than pyridine-based analogs (e.g., compound 43, ) .

Biologische Aktivität

The compound 1-(4-Fluorobenzyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzylamine with thiophen-3-yl cyclopentyl methyl isocyanate. The reaction conditions often include the use of organic solvents such as DMF (dimethylformamide), and the product is purified through crystallization or chromatography.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes, potentially affecting metabolic pathways relevant to cancer and other diseases. For instance, compounds with similar structures have been shown to inhibit tyrosinase, an enzyme involved in melanin production, which could indicate a similar mechanism for our compound .

- Antimicrobial Properties : Research indicates that urea derivatives can exhibit antimicrobial activity against various bacterial strains. The presence of the thiophene ring may enhance this activity due to its electron-rich nature, which can interact favorably with microbial targets .

- Cytotoxicity Studies : In vitro studies using cell lines have demonstrated that related compounds can induce cytotoxic effects, leading to apoptosis in cancer cells. The specific cytotoxicity profile of this compound remains to be fully elucidated but is a promising area for further investigation.

Study 1: Tyrosinase Inhibition

A study focusing on structurally similar compounds showed significant inhibition of tyrosinase activity with IC50 values ranging from 0.09 to 0.18 μM for certain derivatives . This suggests that modifications in the structure, such as the introduction of fluorobenzene moieties, can enhance inhibitory potency.

Study 2: Antimicrobial Efficacy

Another investigation tested various urea derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that some compounds exhibited bactericidal effects at concentrations lower than 100 μg/mL, highlighting the potential of urea-based compounds in developing new antibiotics .

Data Tables

| Compound | Target | IC50 (μM) | Activity |

|---|---|---|---|

| Compound A | Tyrosinase | 0.18 | Competitive Inhibitor |

| Compound B | S. aureus | <100 | Bactericidal Effect |

| Compound C | E. coli | <100 | Bactericidal Effect |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.